molecular formula C12H13NO2 B13231056 1-(7-Methoxyquinolin-8-yl)ethan-1-ol

1-(7-Methoxyquinolin-8-yl)ethan-1-ol

Cat. No.: B13231056
M. Wt: 203.24 g/mol
InChI Key: QBNCTZZPCANVRY-UHFFFAOYSA-N
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Description

1-(7-Methoxyquinolin-8-yl)ethan-1-ol is a chemical compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of a methoxy group attached to the quinoline ring, which is further connected to an ethan-1-ol moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-(7-Methoxyquinolin-8-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxyquinoline with ethyl magnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent side reactions.

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(7-Methoxyquinolin-8-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The methoxy group on the quinoline ring can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of different substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(7-Methoxyquinolin-8-yl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases, such as cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(7-Methoxyquinolin-8-yl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-(7-Methoxyquinolin-8-yl)ethan-1-ol can be compared with other similar compounds, such as 1-(1-Methoxyisoquinolin-7-yl)ethan-1-ol . Both compounds share a similar structure, with a methoxy group attached to a quinoline or isoquinoline ring. the position of the methoxy group and the specific ring structure can influence their chemical properties and biological activities.

Similar compounds include:

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(7-methoxyquinolin-8-yl)ethanol

InChI

InChI=1S/C12H13NO2/c1-8(14)11-10(15-2)6-5-9-4-3-7-13-12(9)11/h3-8,14H,1-2H3

InChI Key

QBNCTZZPCANVRY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC2=C1N=CC=C2)OC)O

Origin of Product

United States

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